3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine
Description
The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a pyridine derivative characterized by a unique structural framework. Its core consists of a pyridine ring substituted with a methylsulfanyl (-SCH₃) group at the 2-position and a pyrrolidine-1-carbonyl moiety at the 3-position. The pyrrolidine ring is further modified by a [(5-fluoropyridin-2-yl)oxy]methyl group, introducing fluorinated aromaticity and ether linkages.
The molecular complexity of this compound arises from its multi-component architecture, which includes:
- A 5-fluoropyridinyl group (electron-withdrawing fluorine enhances metabolic stability).
- A pyrrolidine-carbonyl bridge (improves solubility and modulates steric effects).
- A methylsulfanyl substituent (may influence redox properties or binding interactions).
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-24-16-14(3-2-7-19-16)17(22)21-8-6-12(10-21)11-23-15-5-4-13(18)9-20-15/h2-5,7,9,12H,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCCKXAIJOHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes can be contextualized by comparing it to related pyridine derivatives documented in the literature and catalogs (see Table 1).
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Fluorinated Pyridine Motifs
The 5-fluoropyridinyl group in the target compound is shared with 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol . Fluorination typically enhances metabolic stability and bioavailability by resisting oxidative degradation. However, the target compound’s fluoropyridinyl group is part of an ether linkage, whereas the analog in lacks this feature, resulting in divergent electronic and steric profiles.
Pyrrolidine Derivatives
The pyrrolidine-carbonyl bridge in the target compound is structurally analogous to (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime . Both compounds utilize pyrrolidine to connect functional groups, but the latter employs a silyl-protected hydroxyl group, which increases lipophilicity—a critical factor in blood-brain barrier penetration.
Sulfanyl Substituents
The methylsulfanyl group at the 2-position of the target compound’s pyridine ring is reminiscent of the chlorophenylsulfanyl group in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Sulfanyl groups often participate in hydrophobic interactions or redox reactions, but the methylsulfanyl group’s smaller size may reduce steric hindrance compared to bulkier aryl-sulfanyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
